molecular formula C17H20ClN5O2 B4669928 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride

Cat. No.: B4669928
M. Wt: 361.8 g/mol
InChI Key: WNKNKSPDJGHKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity as a research chemical due to its potent analgesic effects and its ability to act as a selective agonist for the mu-opioid receptor.

Mechanism of Action

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride acts as a selective agonist for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in the perception of pain. This compound also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects, with a potency similar to that of morphine. It has also been shown to induce feelings of euphoria and pleasure, similar to other opioids. However, this compound has been shown to have a shorter duration of action and a lower potential for abuse than other opioids.

Advantages and Limitations for Lab Experiments

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride has several advantages for use in lab experiments, including its potent analgesic effects and its ability to act as a selective agonist for the mu-opioid receptor. However, its potential for abuse and its short duration of action may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride. One area of research is the development of new analogs with improved potency and selectivity for the mu-opioid receptor. Another area of research is the investigation of the potential use of this compound in the treatment of opioid addiction. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse.

Scientific Research Applications

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride has been extensively studied for its analgesic effects and its potential use as a pain medication. It has also been studied for its potential use in the treatment of opioid addiction. In addition, this compound has been studied for its effects on the central nervous system, including its ability to induce euphoria and its potential for abuse.

Properties

IUPAC Name

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2.ClH/c1-3-18-12-13-9-10-15(16(11-13)23-2)24-17-19-20-21-22(17)14-7-5-4-6-8-14;/h4-11,18H,3,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKNKSPDJGHKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride
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N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride
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N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride

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